2-fluoro-N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2-fluoro-N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a thiazole ring, and a methylsulfonylphenyl group
Mechanism of Action
Target of Action
The compound “2-fluoro-N-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]benzamide” is a benzamide derivative. Benzamide derivatives have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
The compound is also a thiazole derivative. Thiazoles are found in many potent biologically active compounds, such as antiretroviral and antineoplastic drugs .
Result of Action
Based on its classification as a benzamide and thiazole derivative, it may have a range of potential effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic synthesis. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions, typically using methylsulfonyl chloride in the presence of a base such as pyridine.
Fluorination: The fluorine atom is introduced through nucleophilic aromatic substitution reactions, often using reagents like potassium fluoride (KF) or cesium fluoride (CsF).
Amide Bond Formation: The final step involves the formation of the amide bond between the benzoyl chloride and the thiazole derivative, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methylsulfonyl group. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The fluorine atom in the aromatic ring can be substituted through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly employed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)
Major Products
Oxidation: Oxidized derivatives of the thiazole ring and methylsulfonyl group.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-fluoro-N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although specific biological assays are required to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
- 2-fluoro-N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]acetamide
- 2-chloro-N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide
Uniqueness
Compared to similar compounds, 2-fluoro-N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The methylsulfonyl group also imparts distinct electronic properties, making this compound particularly interesting for various applications.
Properties
IUPAC Name |
2-fluoro-N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S2/c1-25(22,23)12-8-6-11(7-9-12)15-10-24-17(19-15)20-16(21)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDECLAHIMZTALZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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